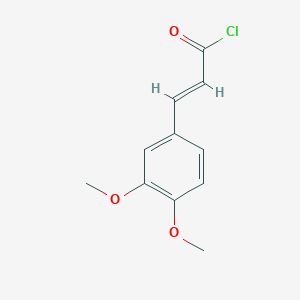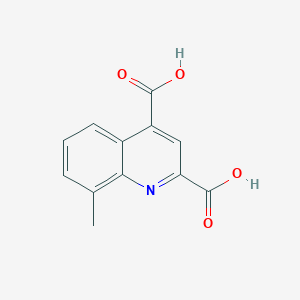
(2E)-3-(3,4-二甲氧基苯基)丙烯酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted phenols with acryloyl chloride in the presence of a base. For example, 3,5-dimethylphenyl acrylate, a compound with structural similarities, was synthesized using 3,5-dimethylphenol and acryloyl chloride in the presence of triethylamine (Vijayanand et al., 2002). Another example includes the synthesis of acrylate monomers with aggregation-induced emission (AIE) attributes, prepared by reacting phenols with acryloyl chloride (Zhou et al., 2014).
Molecular Structure Analysis
The molecular structure and electronic configurations of acryloyl-containing compounds have been studied using techniques such as photoionization mass spectroscopy and HeI photoelectron spectroscopy. For instance, acryloyl isocyanate and acryloyl chloride have been examined to understand their molecular and electronic structures, demonstrating the planarity and stability of these molecules post-ionization (Ge et al., 2009).
Chemical Reactions and Properties
Acryloyl chloride is known for its reactivity, forming polymers and copolymers through free radical polymerization. It reacts with various monomers, such as 4-chlorophenyl acrylate, to synthesize polymers with potential applications in the leather industry (Thamizharasi et al., 1999). The reactivity of acryloyl chloride with dienamines has also been explored, indicating its versatility in synthesizing diverse chemical structures (Firrell et al., 1970).
Physical Properties Analysis
The physical properties of polymers derived from acryloyl chloride, such as thermal stability and solubility, have been thoroughly investigated. Polymers exhibit varying glass transition temperatures and thermal degradation patterns, which are crucial for their application in specific industries (Vijayanand et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity ratios and polymerization behavior of acryloyl chloride with other monomers, have been studied to optimize the synthesis of copolymers. The determination of reactivity ratios helps in predicting the composition of the resulting copolymers, which is vital for tailoring materials with desired properties (Mary & Reddy, 1991).
科学研究应用
丙烯酸酯化合物的化学和应用
丙烯酸酯化合物,包括(2E)-3-(3,4-二甲氧基苯基)丙烯酰氯,在聚合物科学中至关重要,它们作为构建具有特定性质的聚合物的基础。相关化合物丙烯酰胺被广泛研究,用于聚丙烯酰胺生产,该产品用于土壤调理、废水处理,并作为蛋白质分离中的电泳介质(Friedman, 2003)。聚丙烯酰胺的广泛应用突显了丙烯酸酯化学在环境和生物化工程中的重要性。
配位化学和聚合物网络
丙烯酸酯单体在配位聚合物的形成中起着重要作用,这些聚合物因其结构、热性能和电位性能而受到研究。这些聚合物在水处理、矿业以及具有特殊电气和机械性能的材料中应用。研究表明,修改丙烯酸酯基聚合物的组分可以影响其凝固时间、聚合温度和强度,这对它们在医疗、牙科和其他技术领域的应用至关重要(Ghoneim et al., 2015)。
生物医学应用
在生物医学领域,丙烯酸酯化合物在用于影像引导治疗的骨水泥开发中发挥着重要作用。骨水泥聚合物化学对其临床使用至关重要,特别是在介入治疗如经皮椎体成形术中。了解组分浓度对基于聚甲基丙烯酸甲酯(PMMA)的骨水泥性能的影响,可以帮助为特定临床应用定制这些材料,提高其性能和安全性(Nussbaum, Gailloud, & Murphy, 2004)。
环境考虑
丙烯酸酯基聚合物与环境的相互作用,特别是在水处理过程中的降解和生成副产物,是正在进行研究的课题。了解这些化合物与氯等消毒剂的反应以及它们形成有害副产物的潜力对评估其环境影响和确保水处理实践的安全至关重要(Bolto, 2005)。
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDZRSNJGRIAKS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | |
CAS RN |
39856-08-1 |
Source


|
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2495767.png)



![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)
![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)



![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)